REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[N:4]([C:8]([CH:11]3[CH2:14][C:13](=[O:15])[CH2:12]3)=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1.[Br:16]N1C(=O)CCC1=O.O>CN(C=O)C>[Br:16][C:10]1[N:9]=[C:8]([CH:11]2[CH2:12][C:13](=[O:15])[CH2:14]2)[N:4]2[CH:5]=[CH:6][N:7]=[C:2]([Cl:1])[C:3]=12
|
Name
|
|
Quantity
|
47.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=2N(C=CN1)C(=NC2)C2CC(C2)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40.3 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-4 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the resulting solid isolated by filtration
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Type
|
WASH
|
Details
|
washed with solid with water
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(N2C1C(=NC=C2)Cl)C2CC(C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |